molecular formula C20H32N4O B2894785 1-{1-[(oxan-2-yl)methyl]piperidin-4-yl}-4-(pyridin-2-yl)piperazine CAS No. 2034611-17-9

1-{1-[(oxan-2-yl)methyl]piperidin-4-yl}-4-(pyridin-2-yl)piperazine

Cat. No.: B2894785
CAS No.: 2034611-17-9
M. Wt: 344.503
InChI Key: FWNSVPGEGWISPK-UHFFFAOYSA-N
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Description

1-{1-[(oxan-2-yl)methyl]piperidin-4-yl}-4-(pyridin-2-yl)piperazine is a complex organic compound that features a piperidine ring, a piperazine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[(oxan-2-yl)methyl]piperidin-4-yl}-4-(pyridin-2-yl)piperazine typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the Piperidine Ring: This can be achieved through the hydrogenation of pyridine derivatives.

    Formation of the Piperazine Ring: This involves the reaction of ethylenediamine with dihaloalkanes.

    Coupling Reactions: The piperidine and piperazine rings are coupled using a suitable linker, such as oxan-2-ylmethyl, under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-{1-[(oxan-2-yl)methyl]piperidin-4-yl}-4-(pyridin-2-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or piperazine rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine or piperazine derivatives.

Scientific Research Applications

1-{1-[(oxan-2-yl)methyl]piperidin-4-yl}-4-(pyridin-2-yl)piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{1-[(oxan-2-yl)methyl]piperidin-4-yl}-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 1-{1-[(oxan-2-yl)methyl]piperidin-4-yl}-4-(pyridin-3-yl)piperazine
  • 1-{1-[(oxan-2-yl)methyl]piperidin-4-yl}-4-(pyridin-4-yl)piperazine

Uniqueness: 1-{1-[(oxan-2-yl)methyl]piperidin-4-yl}-4-(pyridin-2-yl)piperazine is unique due to its specific substitution pattern and the presence of the oxan-2-ylmethyl linker. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

1-[1-(oxan-2-ylmethyl)piperidin-4-yl]-4-pyridin-2-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O/c1-3-9-21-20(6-1)24-14-12-23(13-15-24)18-7-10-22(11-8-18)17-19-5-2-4-16-25-19/h1,3,6,9,18-19H,2,4-5,7-8,10-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNSVPGEGWISPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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